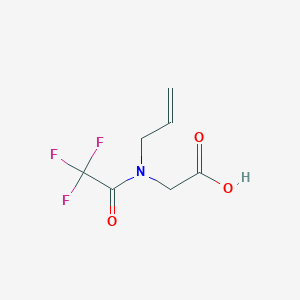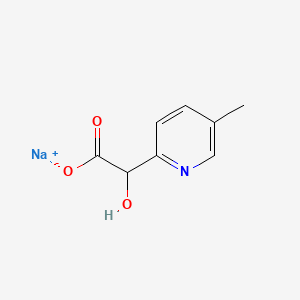
Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate is a sodium salt derived from 2-hydroxy-2-(5-methylpyridin-2-yl)acetic acid. This compound is known for its chelating properties, allowing it to form complexes with metal ions. It has found applications in various industrial processes, including metal plating, textile dyeing, and photographic processing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate typically involves the reaction of 5-methylpyridine-2-carboxylic acid with chloroacetic acid and sodium hydroxide. The reaction proceeds as follows:
Reactants: 5-methylpyridine-2-carboxylic acid, chloroacetic acid, sodium hydroxide.
Conditions: The reaction is carried out in an aqueous medium, and the temperature is maintained at around 80-100°C.
Purification: The resulting compound is purified through crystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix the reactants under controlled conditions.
Continuous Monitoring: The reaction is continuously monitored for temperature, pH, and concentration.
Automated Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in metal plating, textile dyeing, and photographic processing due to its ability to form stable complexes with metal ions.
Mécanisme D'action
The mechanism of action of Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can:
Inhibit Metal-Catalyzed Reactions: Prevents unwanted metal-catalyzed oxidation and reduction reactions.
Scavenge Free Radicals: Exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Modulate Enzymatic Activity: Influences the activity of metal-dependent enzymes, thereby affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Sodium 2-hydroxy-2-(6-methylpyridin-2-yl)acetate: Similar structure but with a methyl group at the 6th position instead of the 5th.
Sodium 2-hydroxy-2-(4-methylpyridin-2-yl)acetate: Methyl group at the 4th position.
Sodium 2-hydroxy-2-(3-methylpyridin-2-yl)acetate: Methyl group at the 3rd position.
Uniqueness: Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate is unique due to its specific positioning of the methyl group, which influences its chelating properties and reactivity. This positional isomerism can lead to differences in stability, solubility, and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C8H8NNaO3 |
|---|---|
Poids moléculaire |
189.14 g/mol |
Nom IUPAC |
sodium;2-hydroxy-2-(5-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C8H9NO3.Na/c1-5-2-3-6(9-4-5)7(10)8(11)12;/h2-4,7,10H,1H3,(H,11,12);/q;+1/p-1 |
Clé InChI |
WBRVJALOSWEYAG-UHFFFAOYSA-M |
SMILES canonique |
CC1=CN=C(C=C1)C(C(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
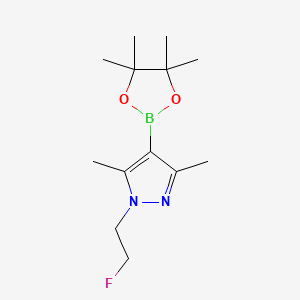
![5-[4-(azetidin-3-yl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B13495999.png)

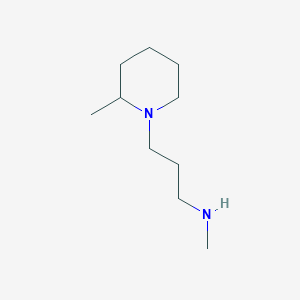
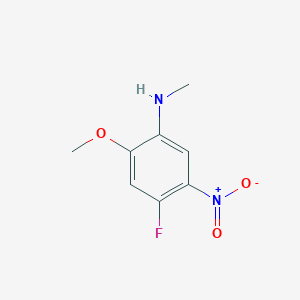
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate](/img/structure/B13496029.png)
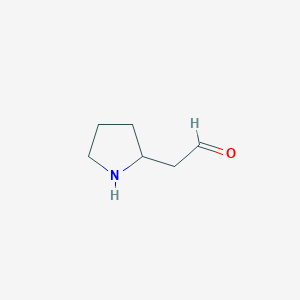
![3-[(Fluorosulfonyl)oxy]-5-methylbenzoic acid](/img/structure/B13496033.png)

![2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene](/img/structure/B13496052.png)
